molecular formula C18H18F3N3O4 B11559637 methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-N-(phenoxyacetyl)alaninate

methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-N-(phenoxyacetyl)alaninate

Cat. No.: B11559637
M. Wt: 397.3 g/mol
InChI Key: QIXNRRYZEICCAU-UHFFFAOYSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE is a complex organic compound characterized by its trifluoromethyl group and phenoxyacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE typically involves multiple steps, including the introduction of the trifluoromethyl group and the coupling of the phenoxyacetamido moiety. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenoxyacetamido moiety play crucial roles in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYBENZOYL)AMINO]-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE
  • METHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROBENZOYL)AMINO]-2-[(6-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE
  • 5-[3,3,3-TRIFLUORO-2-HYDROXY-2-(TRIFLUOROMETHYL)PROPYL]BICYCLO[2.2.1]HEPT-2-YL 2-METHYL-2-PROPENOATE

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the phenoxyacetamido moiety contributes to its binding interactions and activity.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C18H18F3N3O4

Molecular Weight

397.3 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-2-[(2-phenoxyacetyl)amino]propanoate

InChI

InChI=1S/C18H18F3N3O4/c1-12-8-9-14(22-10-12)23-17(16(26)27-2,18(19,20)21)24-15(25)11-28-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

QIXNRRYZEICCAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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